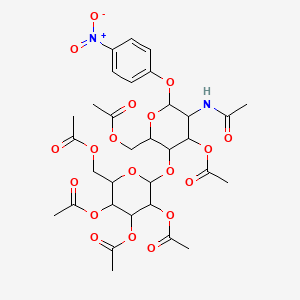
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside is a useful research compound. Its molecular formula is C32H40N2O19 and its molecular weight is 756.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-glucopyranoside (commonly referred to as a glycoside) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Structural Characteristics
The compound features a 4-nitrophenyl group , which enhances its reactivity and biological interactions. The presence of multiple acetyl groups and a galactopyranosyl moiety contributes to its solubility and potential binding affinities with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 4-nitrophenyl glycosides exhibit significant antimicrobial activity. For instance, studies have reported that derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Glycosides like 4-nitrophenyl 2-acetamido derivatives have been studied for their ability to inhibit glycosidases, enzymes critical for carbohydrate metabolism. In particular, they have shown inhibitory effects on β-galactosidase, which is crucial for lactose digestion . The inhibition constants (Ki) for these compounds can be in the micromolar range, indicating potent interactions with target enzymes.
The biological activity of this compound is largely attributed to its structural components:
- Nitrophenyl Group : This moiety is known to enhance binding interactions with enzymes due to its electron-withdrawing properties.
- Acetyl Groups : These groups improve the lipophilicity of the compound, facilitating cellular uptake.
- Galactopyranosyl Moiety : This sugar component can mimic natural substrates for glycosidases, allowing the compound to act as a competitive inhibitor.
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of similar nitrophenyl glycosides against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve interference with cell membrane integrity and metabolic pathways.
Enzyme Kinetics Analysis
In an enzyme kinetics study involving β-galactosidase, 4-nitrophenyl derivatives were evaluated for their inhibitory effects. The study reported Km values indicating competitive inhibition with substrate analogs. The findings suggested that structural modifications could enhance binding affinity and specificity towards targeted enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | β-Galactosidase inhibition | |
| Cytotoxicity | Low cytotoxic effects |
Table 2: Enzyme Kinetics Data
| Compound | Km (mM) | Ki (µM) |
|---|---|---|
| 4-Nitrophenyl β-Galactopyranoside | 0.348 ± 0.152 | 8 |
| Other Glycosides | Varies | Varies |
属性
IUPAC Name |
[5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O19/c1-14(35)33-25-28(47-18(5)39)26(23(12-44-15(2)36)51-31(25)50-22-10-8-21(9-11-22)34(42)43)53-32-30(49-20(7)41)29(48-19(6)40)27(46-17(4)38)24(52-32)13-45-16(3)37/h8-11,23-32H,12-13H2,1-7H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUSBVSVBLRAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














